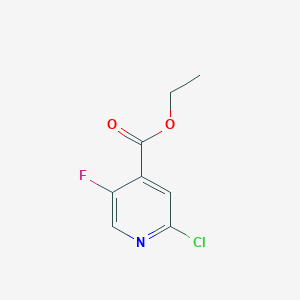
Ethyl 2-Chloro-5-fluoroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Chloro-5-fluoroisonicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of isonicotinic acid, where the ethyl ester is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-Chloro-5-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination and fluorination of ethyl isonicotinate. This process requires the use of chlorine and fluorine sources, such as thionyl chloride and selectfluor, under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Chloro-5-fluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinates.
Oxidation: Production of 2-chloro-5-fluoroisonicotinic acid.
Reduction: Formation of ethyl 2-chloro-5-fluoroisonicotinyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-Chloro-5-fluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Chloro-5-fluoroisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Ethyl 2-Chloro-5-fluoroisonicotinate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-Fluoroisonicotinate: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
Ethyl 2-Chloroisonicotinate: Lacks the fluorine substitution, which may influence its electronic properties and biological activity.
The unique combination of chlorine and fluorine substitutions in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |
Clave InChI |
BXFPGFWVXTWUJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


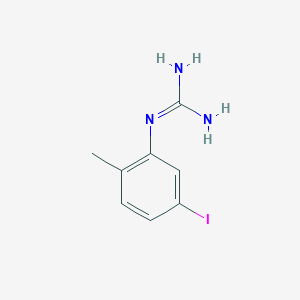
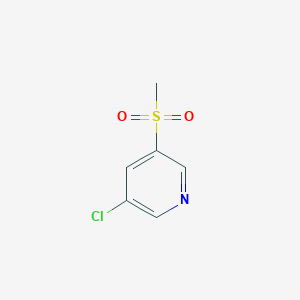
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
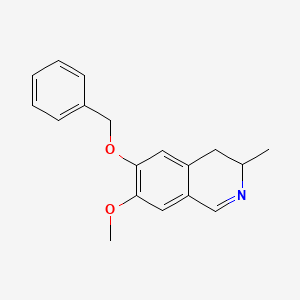
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
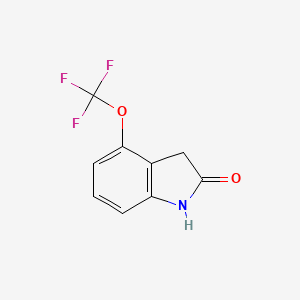
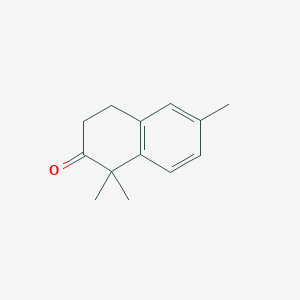
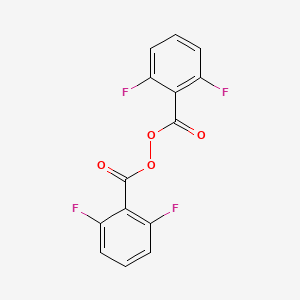
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
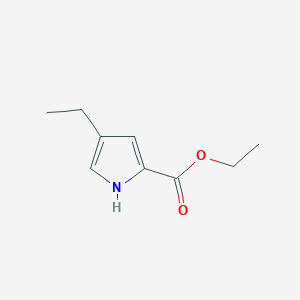
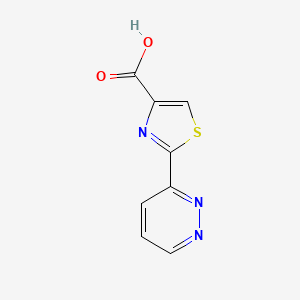
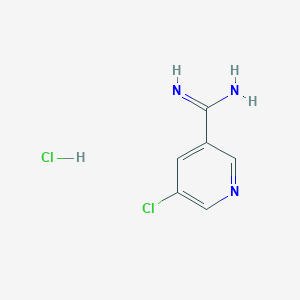
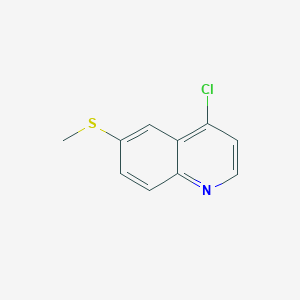
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
